1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine
Overview
Description
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is a useful research compound. Its molecular formula is C14H15ClN2O and its molecular weight is 262.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Structure Characterization: A study focused on synthesizing and characterizing the structure of a new aromatic hydrazone derivative, providing insights into its chemical properties and potential applications in materials science or chemical engineering (Tian Xiao-xue, 2011).
Antimicrobial Activities
- Antibacterial and Antifungal Activities: Several compounds, including derivatives of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine, have shown moderate to excellent antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (S. Bharti et al., 2010).
Antidepressant and Anticonvulsant Activities
- Antidepressant Activities: Research into the synthesis of 3,5-diphenyl-2-pyrazoline derivatives revealed compounds with significant antidepressant activities, highlighting the therapeutic potential of these chemicals in mental health treatment (E. Palaska et al., 2001).
- Anticonvulsant Activities: Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed and evaluated for anticonvulsant activity, suggesting their application in treating seizure disorders (Laxmi Tripathi & Praveen Kumar, 2013).
Environmental and Biological Sensing
- Fluorescent Probes for Hydrazine Detection: Studies have developed fluorescent probes for sensitive and selective detection of hydrazine in environmental and biological samples, which is crucial for monitoring pollutants and evaluating biotoxicity (Meiqing Zhu et al., 2019).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTMHCYHSJOETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566445 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-04-2 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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